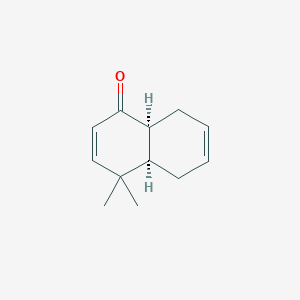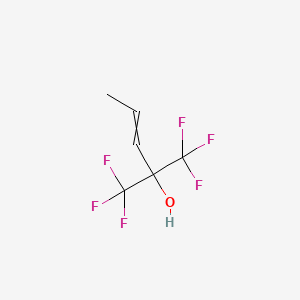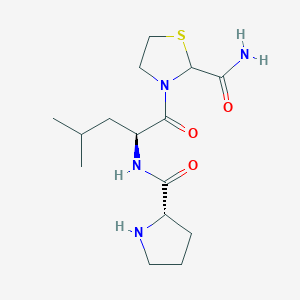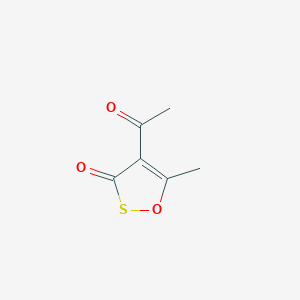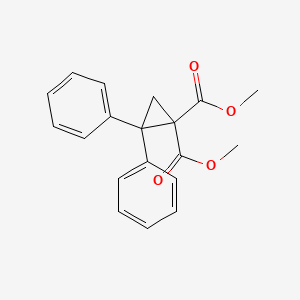
Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate is an organic compound belonging to the class of cyclopropane derivatives. This compound is characterized by the presence of two phenyl groups and two ester groups attached to a cyclopropane ring. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate typically involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid such as tantalum (V) trichloride (TaCl5). The reaction is carried out in 1,2-dichloroethane at room temperature for 24 hours, followed by hydrolysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. The ester groups also play a role in its reactivity, participating in nucleophilic and electrophilic reactions. The phenyl groups can engage in π-π interactions and other aromatic interactions, influencing the compound’s overall behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
- Dimethyl 1,1-cyclopropanedicarboxylate
Uniqueness
The combination of the cyclopropane ring and ester groups also contributes to its distinct chemical properties .
Propriétés
Numéro CAS |
72174-92-6 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
dimethyl 2,2-diphenylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C19H18O4/c1-22-16(20)19(17(21)23-2)13-18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clé InChI |
QJPJYGPERIJTRR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
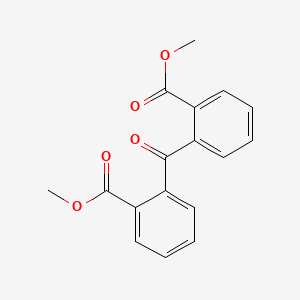
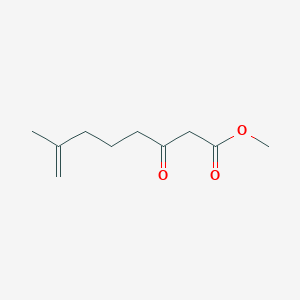
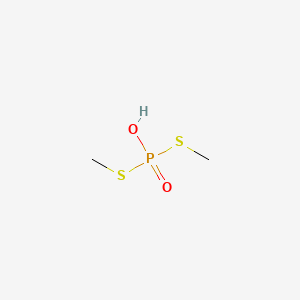
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
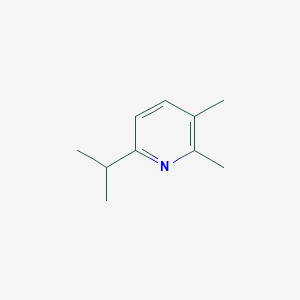

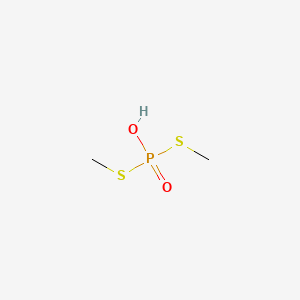
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
